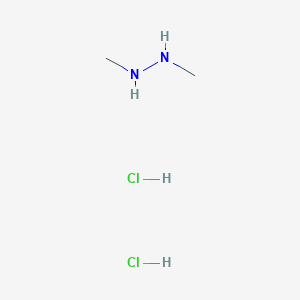

1,2-Dimethylhydrazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

1,2-ジメチルヒドラジン塩酸塩は、分子式

C2H8N2⋅2HCl

を持つ化学化合物です。ヒドラジンの誘導体であり、窒素原子に2つのメチル基が結合しています。 この化合物は、科学研究、特に発がんの研究において、強力な発がん物質として実験動物モデルで結腸がんを誘発するために使用されることから知られています .2. 製法

合成経路と反応条件

1,2-ジメチルヒドラジン塩酸塩は、いくつかの方法で合成できます。一般的な合成経路の1つは、ヒドラジンとメチル化剤との反応です。たとえば、ヒドラジンはヨウ化メチルと反応して1,2-ジメチルヒドラジンを生成し、それを塩酸で処理して塩酸塩を生成します。

別の方法には、ベンゾイルクロリドと硫酸ヒドラジンとの反応による対称ジベンゾイルヒドラジンの生成が含まれます。この中間体をジメチル硫酸で反応させて対称ジベンゾイルジメチルヒドラジンを生成します。 最後に、この化合物を塩酸で還流させ、続いて水蒸気蒸留と結晶化によって1,2-ジメチルヒドラジン塩酸塩を得ます .

工業的製造方法

1,2-ジメチルヒドラジン塩酸塩の工業的製造は、通常、ヒドラジン誘導体の大規模メチル化を伴います。このプロセスは、高収率と高純度を実現するために最適化されており、しばしば連続フロー反応器と高度な精製技術を使用して、最終生成物が厳しい品質基準を満たすようにします。

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dimethylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine with methylating agents. For example, hydrazine can react with methyl iodide to form 1,2-dimethylhydrazine, which is then treated with hydrochloric acid to yield the hydrochloride salt.

Another method involves the reaction of benzoyl chloride with hydrazine sulfate to form symmetrical dibenzoylhydrazine. This intermediate is then reacted with dimethyl sulfate to produce symmetrical dibenzoyldimethylhydrazine. Finally, this compound is refluxed with hydrochloric acid, followed by steam distillation and crystallization to obtain 1,2-dimethylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of 1,2-dimethylhydrazine hydrochloride typically involves large-scale methylation of hydrazine derivatives. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

化学反応の分析

反応の種類

1,2-ジメチルヒドラジン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 対応するニトロソアミンを生成する酸化を受ける可能性があります。ニトロソアミンは、その発がん性のために重要です。

還元: この化合物は、ヒドラジン誘導体を生成する還元を受ける可能性があります。

置換: この化合物は、ジメチルヒドラジン部分が他の官能基に置換される求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換試薬: ハロアルカン、アシルクロリド。

主要な生成物

酸化生成物: ニトロソアミン。

還元生成物: ヒドラジン誘導体。

置換生成物: 使用した試薬に応じて、さまざまな置換ヒドラジン。

科学的研究の応用

Pharmaceutical Development

DMH plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce nitrogen groups efficiently makes it invaluable for constructing complex molecular frameworks found in therapeutic agents:

- Antiviral Drugs : DMH is utilized in synthesizing compounds that exhibit antiviral properties.

- Antidepressants : The compound aids in developing nitrogen-containing frameworks essential for certain antidepressant medications.

- Anticancer Compounds : DMH is crucial in creating drugs targeting various cancers, including colon cancer .

Agricultural Chemistry

In the agricultural sector, DMH is used to synthesize pesticides and herbicides. Its chemical properties assist in constructing effective compounds for pest control:

- Pesticides : DMH derivatives are employed to create novel pesticides that are more effective and environmentally friendly.

- Herbicides : The compound's reactivity allows for the development of herbicides with improved efficacy against weeds .

Research and Analytical Chemistry

DMH is also utilized in research laboratories for method development:

- Chemical Analysis : Its predictable reactivity makes it an excellent candidate for developing standard testing procedures.

- Environmental Testing : DMH is used to create stable products under controlled conditions, essential for compliance with environmental regulations .

Case Study 1: DMH-Induced Carcinogenesis

Research has shown that DMH is widely used as a carcinogen to induce colon cancer in animal models. A study involving female CF1 mice demonstrated that administration of DMH resulted in a high incidence of colon adenocarcinomas, highlighting its role as a potent carcinogen .

| Study | Model Organism | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Deschner & Long (1977) | CF1 Mice | 20 mg/kg | 83% developed colonic neoplasms |

| NCBI (1999) | Rats | 30 mg/kg | Significant tumor development observed |

Case Study 2: Antitumor Effects of Aged Garlic Extract

A study investigated the antitumor effects of aged garlic extract (AGE) on rats with DMH-induced carcinogenesis. The findings suggested that AGE could inhibit tumor development, providing insights into potential therapeutic strategies against DMH-induced cancers .

作用機序

1,2-ジメチルヒドラジン塩酸塩の発がん性は、主にDNA付加物を形成する能力に起因し、突然変異とゲノム不安定性につながります。この化合物は肝臓で代謝されて反応性中間体を生成し、それがDNAと相互作用してアルキル化を引き起こし、その後突然変異が発生します。 これらの突然変異は、がん遺伝子を活性化したり、腫瘍抑制遺伝子を不活性化したりすることで、制御されていない細胞増殖と腫瘍形成につながります .

6. 類似の化合物との比較

1,2-ジメチルヒドラジン塩酸塩は、その強力な発がん性のために、ヒドラジン誘導体の中でユニークです。類似の化合物には以下が含まれます。

1,1-ジメチルヒドラジン:

ヒドラジン: さまざまな工業用途で使用され、多くのヒドラジン誘導体の前駆体として使用されます。

メチルヒドラジン: メチル基が1つしかない単純な誘導体であり、化学合成と研究試薬に使用されます。

1,2-ジメチルヒドラジン塩酸塩は、がん研究における特定の用途、特に結腸がん発生の研究と抗がん剤の試験のための信頼できるモデルを提供することにより、際立っています .

類似化合物との比較

1,2-Dimethylhydrazine hydrochloride is unique among hydrazine derivatives due to its potent carcinogenic properties. Similar compounds include:

1,1-Dimethylhydrazine:

Hydrazine: The parent compound, used in various industrial applications and as a precursor to many hydrazine derivatives.

Methylhydrazine: A simpler derivative with one methyl group, used in chemical synthesis and as a research reagent.

1,2-Dimethylhydrazine hydrochloride stands out due to its specific use in cancer research, providing a reliable model for studying colon carcinogenesis and testing anti-cancer agents .

生物活性

1,2-Dimethylhydrazine dihydrochloride (DMH) is a well-known chemical compound primarily recognized for its potent carcinogenic properties, particularly in the induction of colon cancer in various animal models. This article delves into the biological activity of DMH, focusing on its mechanisms of action, metabolic pathways, and the effects observed in experimental studies.

1,2-Dimethylhydrazine is a member of the hydrazine family and acts as a strong DNA alkylating agent. Upon administration, DMH undergoes metabolic activation to form reactive metabolites that interact with DNA, leading to mutagenic changes. The primary mechanism involves the methylation of guanine bases at the N-7 position, resulting in mispairing during DNA replication. This process ultimately contributes to tumorigenesis through the formation of mutations and aberrant crypt foci (ACF) in the colon .

Metabolic Pathway

The metabolic activation of DMH involves several enzymatic steps:

- Conversion to Azoxymethane (AOM) : DMH is converted in the liver to AOM, which is further processed into methylazoxymethanol (MAM), a highly reactive metabolite that can alkylate macromolecules .

- Formation of Reactive Oxygen Species (ROS) : The metabolism also leads to the generation of ROS, which can cause oxidative damage to cellular components, exacerbating carcinogenic processes .

Experimental Evidence and Case Studies

Numerous studies have explored the carcinogenic effects of DMH using rodent models. Below are key findings from various research efforts:

Tumor Induction Studies

- Colon Carcinogenesis : In a notable study, male Fischer 344 rats treated with DMH exhibited a high incidence of colonic neoplasms. Specifically, over 83% of treated mice developed colonic tumors after receiving six weekly subcutaneous injections .

- Dose-Response Relationship : Another study demonstrated a positive dose–response relationship for tumor incidence across various doses administered to mice and rats. Tumor types included angiomas and angiosarcomas, with higher doses correlating with increased tumor frequency .

Protective Agents

Research has also investigated potential chemopreventive agents against DMH-induced carcinogenesis:

- Vanadium Supplementation : A study found that vanadium could inhibit DNA-protein cross-links and reduce ACF formation in rats treated with DMH. This suggests a protective role against colon cancer development .

- Curcumin Treatment : Curcumin has shown promise in reducing ACF and improving redox status in DMH-treated mice. It was found to decrease iNOS expression and promote apoptosis in dysplastic cells .

Summary Table of Key Findings

特性

CAS番号 |

306-37-6 |

|---|---|

分子式 |

C2H9ClN2 |

分子量 |

96.56 g/mol |

IUPAC名 |

1,2-dimethylhydrazine;hydrochloride |

InChI |

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |

InChIキー |

RYFKTZXULZNOCC-UHFFFAOYSA-N |

SMILES |

CNNC.Cl.Cl |

正規SMILES |

CNNC.Cl |

melting_point |

333 to 336 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

306-37-6 |

物理的記述 |

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992) White crystalline solid with fishy or ammonia-like odor; [CAMEO] |

ピクトグラム |

Acute Toxic; Health Hazard |

溶解性 |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) |

同義語 |

1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。